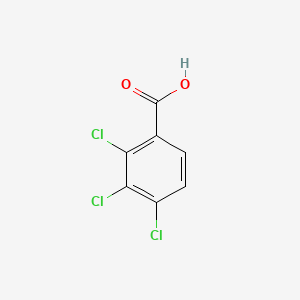

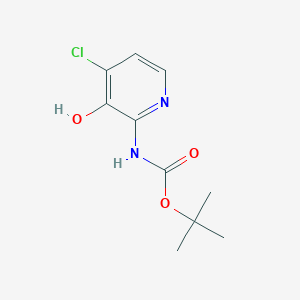

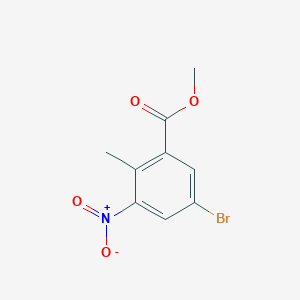

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a chemical entity that has been referenced in various research contexts. While none of the provided papers directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their utility in various chemical transformations. For instance, paper describes an enantioselective synthesis of a benzyl tert-butyl carbamate using iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Similarly, paper outlines a scalable synthesis of a tert-butyl carbamate via a Kulinkovich–Szymoniak cyclopropanation, demonstrating the versatility of tert-butyl carbamate intermediates in synthesis. Paper presents a green method for synthesizing tert-butyl acetylcarbamate, which could offer insights into environmentally friendly synthetic routes for related compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for understanding their reactivity and potential applications. Paper investigates the conformation of the piperidine ring in tert-butyl carbamate derivatives, which could be relevant when considering the steric effects in the molecular structure of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper uses 2D heteronuclear NMR experiments to characterize the structure of a tert-butyl carbamate, a technique that could be applied to the compound of interest for detailed structural analysis.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is another area of significant research. Paper discusses tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, which participate in reactions with organometallics to yield N-(Boc)hydroxylamines. This reactivity could be extrapolated to the tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, suggesting potential transformations it may undergo. Paper describes the synthesis of tert-butyl carbamate derivatives by reacting with different acid chlorides, a method that could be relevant for functionalizing the compound of interest.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of tert-butyl carbamate derivatives is essential for their practical application. Paper provides insights into the crystal packing and hydrogen bonding interactions of tert-butyl acetylcarbamate, which could inform the solid-state properties of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Paper also contributes to this understanding by detailing the molecular electrostatic potential and frontier molecular orbital analyses, which are important for predicting the reactivity and interactions of the compound.

Safety And Hazards

特性

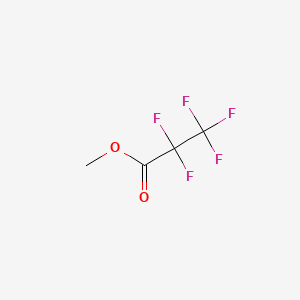

IUPAC Name |

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPOKIQJADWOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649797 |

Source

|

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate | |

CAS RN |

1021339-30-9 |

Source

|

| Record name | tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)